
3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine is a protected nucleotide derivative and building block used in various scientific research applications. It is a modified form of 2’-deoxycytidine, where the hydroxyl group at the 3’ position is replaced with a levulinoyl group, and the amino group at the N position is substituted with a benzoyl group. This compound is often used in the synthesis of nucleic acid analogs and other biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine typically involves the protection of the hydroxyl and amino groups of 2’-deoxycytidine. One common method includes the use of 2-N-palmitoyl-guanine and 3′5′-di-O-acetyl-4-N-benzoyl-2′-deoxycytidine as starting materials. These undergo a transglycosylation reaction in the presence of a Lewis acid and a silylating agent, followed by deprotection to yield the desired product .
Industrial Production Methods
Industrial production methods for 3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine are not well-documented in the public domain. the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory settings, with optimization for yield and purity.
化学反応の分析
Types of Reactions
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups or modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or levulinoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can lead to deprotected nucleosides.
科学的研究の応用
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based products and as a research tool in biochemical studies
作用機序
The mechanism of action of 3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The levulinoyl and benzoyl groups provide protection during synthesis and can be selectively removed to yield the active nucleoside. The compound targets specific enzymes involved in nucleic acid metabolism, affecting cellular processes such as replication and transcription .
類似化合物との比較
Similar Compounds
3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine: Another protected nucleotide derivative with similar applications in nucleic acid synthesis.
2’-Deoxycytidine: The parent compound, which lacks the protective groups and is more reactive in biochemical processes.
Uniqueness
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine is unique due to its specific protective groups, which allow for selective reactions and modifications. This makes it a valuable tool in the synthesis of complex nucleic acid structures and in studying nucleic acid-related processes.
特性
分子式 |
C21H23N3O7 |
|---|---|
分子量 |
429.4 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C21H23N3O7/c1-13(26)7-8-19(27)31-15-11-18(30-16(15)12-25)24-10-9-17(23-21(24)29)22-20(28)14-5-3-2-4-6-14/h2-6,9-10,15-16,18,25H,7-8,11-12H2,1H3,(H,22,23,28,29)/t15-,16+,18+/m0/s1 |
InChIキー |
IPNXDJIALHBJKB-LZLYRXPVSA-N |
異性体SMILES |
CC(=O)CCC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |
正規SMILES |
CC(=O)CCC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
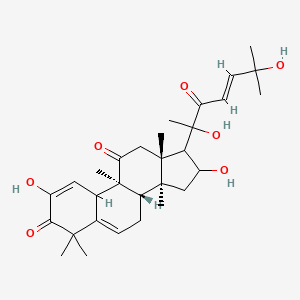
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
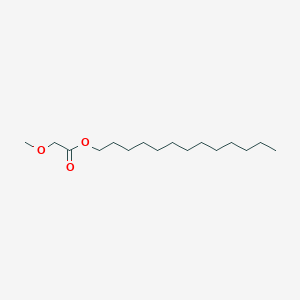

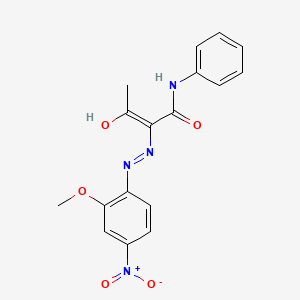
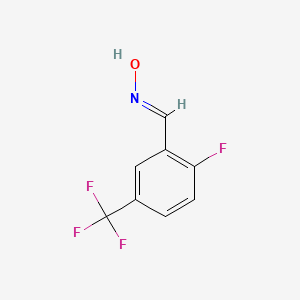
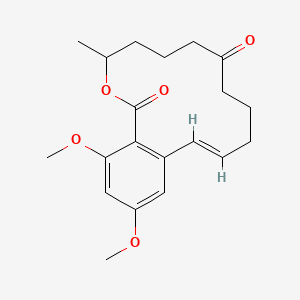

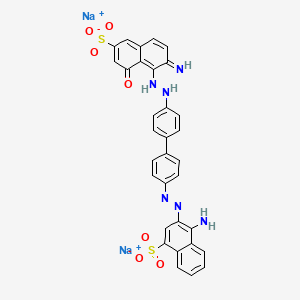

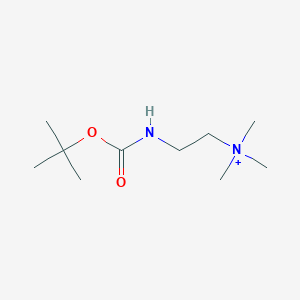
![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
